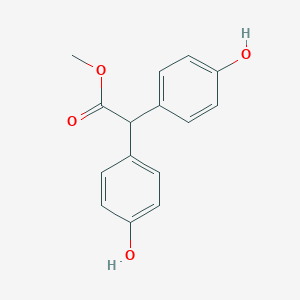

Methyl bis(4-hydroxyphenyl)acetate

Description

Structural Classification within Bisphenol Analogues

Methyl bis(4-hydroxyphenyl)acetate is structurally related to the broad class of compounds known as bisphenols. Bisphenols are characterized by the presence of two hydroxyphenyl groups in their structure. nih.gov A well-known example is Bisphenol A (BPA), which consists of two 4-hydroxyphenyl groups linked by a propane (B168953) bridge. researchgate.net

In this compound, the central bridging atom is a carbon atom that is part of an acetate (B1210297) methyl ester group, distinguishing it from BPA where the bridge is an isopropylidene group. This structural difference is significant as researchers explore alternatives to BPA due to health and environmental concerns. separations.co.za While both compounds are utilized in polymer production, the distinct linkage in this compound offers different chemical properties and potential applications.

The defining feature of bisphenol analogues is the presence of two phenol (B47542) rings connected by a bridging structure. nih.gov The nature of this bridge can vary significantly, leading to a wide array of compounds with diverse properties.

Table 1: Comparison of this compound with other Bisphenol Analogues

| Compound Name | CAS Number | Molecular Formula | Bridging Structure |

| This compound | 5129-00-0 | C₁₅H₁₄O₄ | -CH(COOCH₃)- |

| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | -C(CH₃)₂- |

| Bisphenol B (BPB) | 77-40-7 | C₁₆H₁₈O₂ | -CH(CH₃)CH₂CH₃- |

| Bisphenol F (BPF) | 620-92-8 | C₁₃H₁₂O₂ | -CH₂- |

| Bisphenol S (BPS) | 80-09-1 | C₁₂H₁₀O₄S | -SO₂- |

This table was generated based on data from multiple sources. nih.govresearchgate.netseparations.co.zaalfa-chemistry.com

Significance as a Synthetic Intermediate for Advanced Materials

The chemical structure of this compound, with its reactive hydroxyl and ester groups, makes it a valuable synthetic intermediate for the creation of advanced materials. The hydroxyl groups can participate in various chemical reactions, including oxidation to form quinones and nucleophilic substitution. The ester group can be reduced to the corresponding alcohol.

These reactive sites allow for the incorporation of this compound into polymer chains, leading to the development of new resins and other materials. For instance, it can be used in the production of polyesters and polycarbonates with potentially unique thermal and mechanical properties. The presence of the two phenolic hydroxyl groups is particularly important for polymerization reactions.

Research has explored the use of related bisphenol compounds in the synthesis of high-performance polymers like benzoxazines and cyanate (B1221674) esters. researchgate.net The development of hybrid polymer matrices from such precursors highlights the potential for creating materials with enhanced thermal stability and specific morphological characteristics. researchgate.net The ability to tailor the structure of the bisphenol building block is crucial for designing materials with desired properties for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-bis(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFBAQBFJBIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063712 | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-00-0 | |

| Record name | Methyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl bis(4-hydroxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bis(4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of Methyl Bis 4 Hydroxyphenyl Acetate

Modification of Hydroxyl Functionalities

The two phenolic hydroxyl groups are primary sites for chemical reactions, enabling the synthesis of a wide array of derivatives.

O-alkylation targets the hydrogen of the hydroxyl groups, replacing it with an alkyl chain. This reaction is typically performed by reacting the phenolic hydroxyl groups with an alkyl halide in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The reaction is commonly carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). patentcut.comsciencemadness.org

This strategy can be used to introduce various functionalities. For example, allylation is achieved using an allyl halide like allyl bromide, which introduces a reactive double bond. Hydroxypropoxylation can be accomplished by reacting the hydroxyl groups with propylene (B89431) oxide.

Table 1: Representative O-Alkylation Reactions and Conditions

| Reaction Type | Reagent | Base/Solvent | Resulting Functionality |

|---|---|---|---|

| Allylation | Allyl Bromide | K₂CO₃ / Acetone | Introduces an allyl group (-CH₂-CH=CH₂) |

| Benzylation | Benzyl (B1604629) Chloride | NaH / DMF | Introduces a benzyl group (-CH₂-C₆H₅) |

The hydroxyl groups of Methyl bis(4-hydroxyphenyl)acetate can undergo esterification with carboxylic acids or their derivatives to form new ester linkages. Conversely, the existing methyl ester group can be modified through transesterification.

Transesterification is an equilibrium process where the ester's alcohol component is exchanged with another alcohol. masterorganicchemistry.com The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in a large excess, frequently serving as the solvent. masterorganicchemistry.com This process is particularly useful for converting the methyl ester to other alkyl esters or for reacting with polyols to create larger, more complex molecules, which can be precursors to polyesters. taylorfrancis.comresearchgate.net

Table 2: Comparison of Transesterification Conditions

| Condition | Catalyst | Mechanism | Key Features |

|---|---|---|---|

| Basic | Alkoxides (e.g., NaOCH₃) | Nucleophilic addition-elimination | Proceeds via a strong nucleophile attacking the ester carbonyl. masterorganicchemistry.com |

O-methylation is a specific form of O-alkylation where a methyl group is introduced. This is typically achieved using a methylating agent like methyl iodide (MeI) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a solvent like acetone. sciencemadness.org This reaction is highly efficient for converting the phenolic hydroxyls into methoxy (B1213986) groups.

A significant application of this reaction is in isotopic labeling. By using methyl iodide containing a heavy isotope of carbon (e.g., ¹³C or ¹⁴C), researchers can introduce a specific label into the molecule. This is invaluable for mechanistic studies and metabolic tracking, allowing the compound's fate in chemical or biological systems to be monitored.

Preparation of Advanced Monomers and Precursors for Polymer Synthesis

The difunctional nature of this compound makes it an excellent building block for creating monomers used in the synthesis of high-performance polymers.

Macromonomers are large monomer molecules that can be polymerized to form polymers with specialized architectures. This compound can be converted into a macromonomer by attaching polymerizable functional groups to its hydroxyl moieties.

One strategy involves the O-alkylation of the two phenolic groups with a molecule that contains a reactive vinyl group, such as glycidyl (B131873) methacrylate (B99206). The epoxy ring of glycidyl methacrylate would react with the phenolic hydroxyls, tethering a polymerizable methacrylate group to each end of the molecule. The resulting macromonomer can then undergo free-radical polymerization to form a cross-linked polymer network.

Bismaleimides are a class of thermosetting polymers known for their excellent thermal stability and mechanical properties. A bismaleimide (B1667444) monomer based on this compound can be conceptually designed through a multi-step synthetic pathway. The general structure of a bismaleimide features two maleimide (B117702) rings connected by a central molecular backbone. nih.gov

A plausible synthetic route would first involve the transformation of the starting compound into a diamine derivative. This could be achieved through a two-step process: nitration of the phenyl rings followed by the reduction of the resulting nitro groups to primary amines. The subsequent reaction of this newly formed diamine with maleic anhydride (B1165640) would yield the target bismaleimide monomer.

Table 3: Proposed Synthetic Pathway for a Bismaleimide Monomer

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Dinitration | Nitrating Mixture (HNO₃/H₂SO₄) | Methyl bis(4-hydroxy-3-nitrophenyl)acetate |

| 2 | Reduction | Reducing Agent (e.g., H₂/Pd/C, Sn/HCl) | Methyl bis(3-amino-4-hydroxyphenyl)acetate (diamine) |

This derivatization transforms the initial small molecule into a highly reactive monomer suitable for producing advanced polymer materials.

Reduction Reactions for Structural Diversification

Reduction reactions offer a powerful tool for the structural modification of this compound, primarily by targeting the methyl ester functional group. The conversion of the ester to other functional groups, such as a primary alcohol, significantly broadens the range of possible subsequent chemical transformations, thereby enabling structural diversification.

The most common and effective method for the reduction of the ester in this compound is the use of a strong reducing agent, namely Lithium Aluminum Hydride (LiAlH₄). youtube.commasterorganicchemistry.com LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing esters and carboxylic acids to primary alcohols, a transformation not readily achieved with milder reducing agents like sodium borohydride. masterorganicchemistry.com

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LiAlH₄ from reacting with moisture. During the reaction, the ester carbonyl is attacked by hydride ions, leading to an intermediate that, upon workup with an aqueous acid, yields the primary alcohol.

This transformation converts this compound into 2,2-bis(4-hydroxyphenyl)ethanol. This new molecule retains the core bis(4-hydroxyphenyl) structure but replaces the methyl ester with a hydroxymethyl (-CH₂OH) group. This primary alcohol is a versatile functional handle that can participate in a variety of subsequent reactions, including oxidation, esterification, and etherification, allowing for the synthesis of a diverse library of new compounds.

Table 2: Reduction of this compound

| Starting Material | Reducing Agent | Typical Solvent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 2,2-bis(4-hydroxyphenyl)ethanol | Methyl ester (-COOCH₃) to Primary alcohol (-CH₂OH) |

Advanced Spectroscopic and Structural Characterization of Methyl Bis 4 Hydroxyphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

Proton NMR spectroscopy of Methyl bis(4-hydroxyphenyl)acetate reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the two 4-hydroxyphenyl groups appear as a multiplet in the range of δ 8.32–9.17 ppm. The three protons of the methyl ester group (OCH₃) characteristically show a sharp singlet at approximately δ 3.65 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 8.32–9.17 | Multiplet |

| Methyl (OCH₃) | 3.65 | Singlet |

Solvent: DMSO-d₆

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound displays signals for each unique carbon atom. The carbonyl carbon of the ester group is typically observed downfield. The carbon atoms of the two equivalent 4-hydroxyphenyl rings will show distinct signals for the carbon attached to the hydroxyl group, the carbons ortho and meta to the hydroxyl group, and the carbon at the point of attachment to the central acetic acid moiety. The methyl carbon of the ester group will appear at a characteristic upfield chemical shift.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band is observed around 1745 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. Additionally, a broad absorption band in the region of 3350 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl groups.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3350 | Stretching |

| Ester C=O | 1745 | Stretching |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₄O₄), the predicted monoisotopic mass is 258.0892 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The predicted m/z values for various adducts that could be observed in an HRMS experiment include [M+H]⁺ at 259.09648 and [M+Na]⁺ at 281.07842. uni.lu

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group. For this compound, fragmentation would likely involve cleavages at the bonds connecting the phenyl rings to the central carbon and within the ester group itself, providing further confirmation of the compound's connectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the identification and quantification of this compound in complex mixtures. The methodology combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov For phenolic compounds like this compound, reverse-phase chromatography is typically employed, followed by detection using a mass spectrometer. mdpi.commdpi.com

In the analysis, the compound is first ionized, commonly using electrospray ionization (ESI). For phenyl-containing analytes, negative ion mode (ESI-) is often effective, leading to the formation of a deprotonated molecule, or precursor ion [M-H]⁻. uni.lu This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. This fragmentation pattern is highly specific to the molecule's structure, allowing for definitive identification. mdpi.com

While specific experimental fragmentation data for this compound is not detailed in the available literature, predictive models provide valuable insight into its expected mass spectrometric behavior. These predictions are crucial for developing analytical methods and interpreting experimental results. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are particularly useful for enhancing identification confidence.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 259.09648 | 156.8 |

| [M-H]⁻ | 257.08192 | 161.2 |

| [M+Na]⁺ | 281.07842 | 163.4 |

| [M+NH₄]⁺ | 276.12302 | 172.0 |

| [M+K]⁺ | 297.05236 | 160.5 |

| [M+H-H₂O]⁺ | 241.08646 | 149.8 |

Data sourced from predictive modeling based on the compound's structure (C15H14O4). uni.lu

X-ray Crystallography for Three-Dimensional Structural Determination

The application of X-ray crystallography would provide invaluable data for this compound, confirming its molecular geometry and revealing details about the planarity of the phenyl rings and the orientation of the methyl ester group. Such structural insights are fundamental to computational modeling and structure-activity relationship studies.

However, a review of the current scientific literature indicates that a specific single-crystal X-ray diffraction study for this compound has not been published. Therefore, experimental crystallographic data, such as unit cell dimensions, space group, and specific atomic coordinates, are not available at this time.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. davidson.edu This technique is crucial for verifying the empirical formula of a newly synthesized or isolated compound. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. davidson.eduhirosaki-u.ac.jp A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₅H₁₄O₄, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This provides a benchmark against which experimental results are measured.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 69.76% |

| Hydrogen | H | 5.46% |

| Oxygen | O | 24.78% |

Calculated based on the molecular formula C₁₅H₁₄O₄ and atomic masses: C (12.011 u), H (1.008 u), O (15.999 u). uni.ludavidson.educhemspider.com

Computational and Theoretical Chemical Studies of Methyl Bis 4 Hydroxyphenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its accuracy in predicting molecular properties.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. For molecules related to Methyl bis(4-hydroxyphenyl)acetate, such as Acetoxy-4-methyl Phenyl Methyl Acetate (B1210297), DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been performed to achieve an optimized geometry. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

The results from these theoretical calculations are often in close agreement with experimental data obtained from techniques like X-ray diffraction (XRD), validating the computational model. researchgate.net For instance, the calculated C-O and C-C bond lengths typically show good correlation with experimental values. This analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule, which is essential for understanding its chemical behavior.

Below is a table representing the kind of data obtained from geometric optimization, comparing theoretical values from DFT and HF methods.

| Parameter | Bond | DFT (B3LYP/6-31G(d)) | HF/6-31G(d) |

| Bond Length (Å) | C-C | > C-O | > C-O |

| Bond Length (Å) | C-O | Varies | Varies |

| Bond Angle (°) | C-C-C | Varies | Varies |

| Bond Angle (°) | C-O-C | Varies | Varies |

| This table is illustrative of the types of results generated in studies on related compounds. researchgate.net |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals is known as the HOMO-LUMO gap (Egap). nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. researchgate.net This gap is a critical parameter in predicting the behavior of a molecule in chemical reactions. nih.gov DFT calculations are a primary method for determining the energies of these orbitals and the resulting gap. nih.gov

Several "global reactivity descriptors" can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's reactivity profile. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). A higher electrophilicity index points to a stronger capacity to accept electrons. researchgate.net

The following table displays typical reactivity parameters derived from HOMO-LUMO analysis for organic molecules.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (Egap) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. nih.gov |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the electrophilic nature of a molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. uni-muenchen.de

The MEP map is color-coded to represent different potential values:

Red and Yellow regions indicate a negative electrostatic potential. These areas are rich in electrons and are susceptible to attack by electrophiles (positively charged species). researchgate.net In a molecule like this compound, these regions would likely be concentrated around the oxygen atoms of the hydroxyl and ester groups.

Blue regions indicate a positive electrostatic potential. These areas are electron-deficient and are the sites for nucleophilic attack (by negatively charged species). researchgate.net Hydrogen atoms, particularly those of the hydroxyl groups, often show a positive potential. researchgate.net

Green regions represent areas of neutral or zero potential. researchgate.net

By analyzing the MEP map, chemists can predict the most likely sites for chemical reactions, hydrogen bonding, and other intermolecular interactions. uni-muenchen.de

Hartree-Fock (HF) Theoretical Framework

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. Unlike DFT, which uses electron density, HF theory uses a single Slater determinant to describe the many-electron wavefunction. While often less accurate than modern DFT methods for many applications, it remains a valuable tool, especially as a starting point for more complex calculations.

In studies of related compounds, both HF and DFT methods have been used to calculate optimized geometries and vibrational frequencies. researchgate.net Comparing the results from both frameworks can provide a more comprehensive understanding of the molecule's properties. Typically, bond lengths calculated with HF may differ from those calculated with DFT, and both can be compared against experimental data to assess the accuracy of each theoretical level. researchgate.net

Calculation of Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in its gaseous state. These calculations are typically performed after a frequency analysis on the optimized geometry. Important thermodynamic properties that can be calculated include:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a specific amount.

Entropy (S): A measure of the disorder or randomness of a system.

Enthalpy (H): A measure of the total energy of a thermodynamic system.

| Property | Value | Units |

| Standard Enthalpy of Formation (gas) | -408.80 | kJ/mol |

| Molar Entropy (gas) | 321.20 | J/(mol·K) |

| Heat Capacity (gas, 298.15 K) | 86.03 | J/(mol·K) |

| Data for Methyl acetate (CAS 79-20-9) nist.gov |

Investigations of Nonlinear Optics (NLO) Properties

Nonlinear optics (NLO) is the study of how light interacts with matter in a nonlinear fashion, which occurs at high light intensities. Materials with significant NLO properties are essential for technologies like optical switching, frequency conversion, and telecommunications. Computational methods, particularly DFT, are used to predict the NLO response of molecules.

The key NLO properties investigated computationally are the first and second hyperpolarizabilities (β and γ, respectively). A high hyperpolarizability value indicates a strong NLO response. Theoretical studies on related π-conjugated compounds, such as azo dyes, have shown that DFT can effectively predict these properties. nih.gov For a molecule like this compound, the presence of aromatic rings and hydroxyl groups suggests potential NLO activity due to the possibility of intramolecular charge transfer, a key feature for NLO materials. Computational investigations would focus on calculating the hyperpolarizability to assess its potential for use in NLO applications. nih.gov

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Co-monomer in Polymer Synthesis

The bifunctional nature of methyl bis(4-hydroxyphenyl)acetate, stemming from its two phenolic hydroxyl groups, makes it a valuable monomer or co-monomer in the synthesis of a variety of polymeric materials. These hydroxyl groups can readily participate in polymerization reactions, leading to the formation of high-performance polymers with tailored properties.

Synthesis of High-Performance Polymeric Materials

This compound is utilized in the creation of high-performance polymers such as polyamides and polyarylates. researchgate.net The incorporation of this monomer can enhance the thermal stability, solubility, and mechanical properties of the resulting polymers. researchgate.net For instance, fluorinated aromatic polyamides synthesized using monomers derived from bis(4-hydroxyphenyl) compounds have demonstrated high thermal stability, with decomposition temperatures exceeding 500°C, along with excellent solubility in various organic solvents and robust mechanical strength. researchgate.net

Table 1: Properties of Fluorinated Aromatic Polyamides

| Property | Value Range |

|---|---|

| Inherent Viscosity (dL/g) | 0.51 - 1.54 |

| Weight-Average Molecular Weight (Da) | 36,200 - 80,000 |

| Number-Average Molecular Weight (Da) | 17,200 - 64,300 |

| Tensile Strength (MPa) | 76 - 94 |

| Initial Modulus (GPa) | 1.70 - 2.22 |

| Glass-Transition Temperature (°C) | 185 - 268 |

| 10% Weight Loss Temperature (°C) | > 500 |

Data sourced from research on fluorinated polyamides derived from related bisphenol compounds. researchgate.net

Polymerization Mechanisms and Kinetics

The polymerization of monomers like this compound can proceed through various mechanisms, including polycondensation, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Polycondensation: This is a common method for synthesizing polymers from bifunctional monomers like this compound. The reaction involves the step-wise elimination of a small molecule, such as water or methanol (B129727), to form ester or ether linkages, building the polymer chain. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. nih.govtcichemicals.com While direct ATRP of this compound is not extensively documented, the principles of ATRP can be applied to monomers containing similar functional groups. The process typically involves a transition metal catalyst, often a copper complex, which reversibly activates and deactivates the growing polymer chain. nih.govwarwick.ac.uk This control over the polymerization process is crucial for creating complex polymer architectures. tcichemicals.com

Free Radical Polymerization: While less controlled than ATRP, free radical polymerization can also be used. This method involves the use of a radical initiator to start the polymerization of vinyl monomers. The phenolic groups in this compound might act as chain transfer agents or inhibitors in some free radical systems. warwick.ac.uk

Strategies for Incorporation into Polymer Architectures

The structure of this compound allows for its incorporation into polymer chains in several ways:

Backbone Integration: The two hydroxyl groups enable the monomer to be directly integrated into the main chain of a polymer through reactions like polycondensation. researchgate.net This directly influences the thermal and mechanical properties of the resulting polymer.

Pendant Group Functionalization: The ester group on the monomer can be modified either before or after polymerization to attach other functional groups as pendant side chains. This strategy allows for the introduction of specific properties to the polymer without altering the main backbone structure.

Development of Epoxy Resins and Polycarbonates

The phenolic nature of this compound also makes it a candidate for the development of specialized epoxy resins and polycarbonates, where it can influence the crosslinking density and final properties of the thermoset material.

Utilization as a Branching Agent in Polymerization

In polymerization processes, molecules with more than two reactive sites can act as branching agents, leading to the formation of non-linear, branched, or cross-linked polymer structures. While this compound itself is bifunctional, it can be chemically modified to introduce additional reactive sites, or used in formulations with other multifunctional monomers to control the degree of branching in the final polymer. For example, in polycarbonate synthesis, the use of various diphenols influences the properties of the resulting polymer. researchgate.net

Curing Behavior and Kinetics of Derived Resins

The curing of epoxy resins involves the chemical reaction of the epoxy groups with a curing agent, leading to the formation of a three-dimensional cross-linked network. The curing process and its kinetics are critical as they determine the final properties of the thermoset material. researchgate.netnih.gov

The curing behavior of epoxy resins can be studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction. researchgate.netscielo.br The data from DSC can be used to determine key kinetic parameters such as the activation energy (Ea) of the curing reaction, which provides insight into the reactivity of the system. nih.govresearchgate.net The curing kinetics of epoxy systems are often described by autocatalytic models, which account for the acceleration of the reaction by the products formed during curing. researchgate.netnih.gov

The structure of the components in the epoxy resin system, including any derivatives of this compound, would significantly influence the curing behavior and the properties of the final cured resin, such as its glass transition temperature (Tg) and thermal stability. scielo.brresearchgate.net For example, the introduction of bulky or rigid groups can increase the Tg and thermal stability of the cured epoxy. scielo.br

Table 2: Curing Kinetic Models and Parameters

| Kinetic Model | Key Parameters | Description |

|---|---|---|

| Ozawa Method | Activation Energy (Ea) | A model-free isoconversional method to determine the activation energy from dynamic DSC scans at different heating rates. researchgate.netnih.gov |

| Kamal's Autocatalytic Model | Rate constants (k1, k2), Reaction orders (m, n) | Describes the autocatalytic behavior of the curing reaction, where the reaction is catalyzed by the hydroxyl groups generated during the process. researchgate.netnih.gov |

This table presents common models used to analyze the curing kinetics of epoxy resins.

Applications in Flame Retardancy

The use of bisphenol derivatives in flame retardant applications is a well-established field, with compounds like tetrabromobisphenol A being a prominent example. researchgate.net These molecules are often incorporated into polymer backbones or used as additives to enhance the fire resistance of materials. The mechanisms of action typically involve either gas-phase inhibition of combustion or condensed-phase mechanisms, such as promoting the formation of a protective char layer. ippi.ac.irresearchgate.netdtic.mil

Design and Synthesis of Novel Flame Retardant Additives and Monomers

A thorough literature search did not yield specific studies on the design and synthesis of novel flame retardant additives or monomers directly derived from this compound. Research in the field of phosphorus-containing flame retardants often utilizes various phenolic compounds as starting materials for the synthesis of reactive monomers or additives. mdpi.comfree.frgoogle.com For instance, other bisphenols, such as bisphenol AP, have been successfully used to synthesize phosphorus-containing flame retardants like bis(diphenyl phosphate) derivatives. nih.gov These reactive organophosphorus compounds can be chemically integrated into the polymer network, offering intrinsic flame retardancy. ippi.ac.ir

Theoretically, the two phenolic hydroxyl groups in MBHA could serve as reactive sites for the introduction of flame-retardant moieties, such as phosphorus-containing groups. The synthesis could potentially follow established routes for the phosphorylation of phenols. However, no specific research detailing such modifications for MBHA was found.

Elucidation of Flame Retardancy Mechanisms (e.g., Char Formation Enhancement)

Given the lack of studies on flame retardants derived from MBHA, there is no direct evidence elucidating its specific flame retardancy mechanisms. The promotion of char formation is a key strategy in condensed-phase flame retardancy. researchgate.netdtic.mil Polymers that form a stable, insulating char layer upon heating are better protected from heat and mass transfer, thus reducing their flammability. umd.edu

The aromatic structure of MBHA, containing two phenyl rings, suggests a potential to contribute to char formation during thermal decomposition. dtic.milmdpi.com Aromatic esters and other aromatic compounds are known to be precursors for char. mdpi.comresearchgate.net However, without experimental data on the thermal degradation of polymers containing MBHA, any discussion on its role in enhancing char formation remains speculative. Studies on other bisphenol-containing polymers have shown that the structure of the bisphenol can influence the char yield and thermal stability. researchgate.net

Investigation of Structure-Property Relationships in Polymeric Materials

The relationship between the chemical structure of a monomer and the resulting properties of a polymer is a fundamental concept in polymer science. For aromatic polyesters and polycarbonates, the nature of the bisphenol incorporated into the polymer backbone significantly influences properties such as glass transition temperature (Tg), thermal stability, and mechanical strength. dtic.milmdpi.com

The asymmetric structure of MBHA, with its ester group, could potentially disrupt chain packing in polymers like polycarbonates or polyesters, leading to changes in properties compared to polymers derived from symmetric bisphenols like BPA. However, without dedicated research, the specific impact of incorporating MBHA into polymer chains on their thermal, mechanical, and other physical properties remains uncharacterized.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Methyl bis(4-hydroxyphenyl)acetate, these mechanisms include thermal degradation, photo-degradation, and hydrolysis.

Specific studies on the thermal degradation and pyrolysis of this compound are not extensively available in publicly accessible literature. However, insights can be drawn from research on structurally similar bisphenol compounds and polymers containing bisphenol A (BPA).

The thermal decomposition of polymers containing bisphenol structures, such as polycarbonates, typically involves the cleavage of the bonds linking the bisphenol units. This process can lead to the formation of bisphenol A and various phenolic compounds. For instance, the pyrolysis of bisphenol A polycarbonate has been shown to yield bisphenol A, as well as smaller phenolic derivatives. The specific products and their distribution are influenced by factors such as temperature and the presence of oxygen. While polycarbonate is more thermally stable due to its carbonate linkage, epoxy resins, which have a different linking structure, also produce bisphenol A and other phenols upon pyrolysis.

Given the structural similarity, it can be hypothesized that the thermal degradation of this compound would likely proceed through the cleavage of the ester bond and the breakdown of the bis(4-hydroxyphenyl)methane core. Potential pyrolysis products could include 4-hydroxyphenyl acetate (B1210297), phenol (B47542), and various substituted phenolic compounds. However, without specific experimental data for this compound, the exact nature and yields of its pyrolysis products remain speculative.

Table 1: Potential Thermal Degradation Products of Structurally Related Bisphenol Compounds

| Precursor Compound/Polymer | Key Thermal Degradation Products |

| Bisphenol A Polycarbonate | Bisphenol A, Phenol, Ethylphenol, Propylphenol, Carbon Dioxide |

| Bisphenol A/F Epoxy Resins | Phenol, Bisphenol A, Bisphenol F isomers |

This table is illustrative and based on the degradation of related compounds, not this compound itself, for which specific data is not available.

Information regarding the photo-degradation and photolysis mechanisms of this compound is limited. The United States Environmental Protection Agency (EPA) has noted in reports on bisphenol A alternatives that photolysis may be a relevant degradation pathway for some of these compounds. However, specific metabolites, degradates, or transformation products for this compound resulting from photo-degradation have not been identified in these assessments. epa.gov The phenolic groups within the molecule suggest a potential for photo-oxidation, but detailed mechanistic studies are lacking.

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process would lead to the formation of bis(4-hydroxyphenyl)acetic acid and methanol (B129727). The rate of hydrolysis is dependent on factors such as pH and temperature.

While specific experimental studies on the alcoholysis of this compound are not available, this process would involve the reaction of the ester with an alcohol, resulting in a transesterification reaction. For example, reaction with ethanol (B145695) could potentially yield ethyl bis(4-hydroxyphenyl)acetate and methanol. The efficiency of such a reaction would depend on the specific alcohol used and the reaction conditions.

Biotic Degradation (Biodegradation) Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

There is a significant lack of specific research on the microbial degradation of this compound. EPA reports on bisphenol A alternatives explicitly state that no metabolites, degradates, or transformation products have been identified for this compound, and data on its biodegradation are not available. epa.govepa.gov

Studies on the biodegradation of the structurally related compound, bisphenol A (BPA), have identified various microbial strains capable of its degradation, including species of Sphingomonas. These bacteria often initiate the degradation of BPA through hydroxylation of the aromatic rings. Given the structural similarities, it is plausible that similar microbial pathways could be involved in the breakdown of this compound, should it be susceptible to microbial attack. However, without direct experimental evidence, this remains an area for further investigation.

Detailed studies on the specific enzymatic biotransformations involved in the degradation of this compound are not present in the available scientific literature. For the analog compound BPA, enzymatic degradation pathways have been shown to involve initial hydroxylation of the aromatic rings, followed by ring cleavage. epa.gov Oxidation of the resulting intermediates is a subsequent step in the mineralization of the compound.

It can be postulated that if this compound undergoes enzymatic degradation, the initial steps might involve:

Hydrolysis: An esterase could catalyze the hydrolysis of the methyl ester group to form bis(4-hydroxyphenyl)acetic acid and methanol.

Hydroxylation: Monooxygenase enzymes could introduce additional hydroxyl groups onto the aromatic rings, increasing their reactivity and susceptibility to further degradation.

Oxidation: Dehydrogenase or oxidase enzymes could then oxidize the hydroxylated intermediates, leading to ring cleavage and eventual breakdown into smaller molecules that can enter central metabolic pathways.

It is important to reiterate that these are hypothesized pathways based on the degradation of similar compounds, and specific enzymatic studies on this compound are needed for confirmation.

Identification of Biodegradation Intermediates and Final Mineralization Products

Direct studies identifying the specific biodegradation intermediates and final mineralization products of this compound are not extensively documented. However, based on the known degradation pathways of structurally related compounds such as Bisphenol F (BPF) and 4-hydroxyphenylacetic acid, a potential biodegradation route can be proposed. nih.govresearchgate.netnih.gov

The initial step in the biodegradation of this compound is likely the hydrolysis of the ester linkage, catalyzed by esterase enzymes present in various microorganisms. This would yield bis(4-hydroxyphenyl)acetic acid and methanol.

Subsequent degradation of bis(4-hydroxyphenyl)acetic acid is anticipated to follow a pathway similar to that of BPF. This would involve the hydroxylation of the bridging carbon atom, forming a gem-diol intermediate. This unstable intermediate would then likely be oxidized, leading to the cleavage of the molecule. nih.govresearchgate.net One of the primary degradation products is expected to be 4-hydroxybenzoic acid.

The 4-hydroxybenzoic acid and the other resulting phenolic fragments would then likely undergo further hydroxylation and ring cleavage, entering central metabolic pathways. For instance, 4-hydroxyphenylacetic acid is known to be degraded via homoprotocatechuate, which is then further processed through a meta-cleavage pathway. nih.govnih.gov

Ultimately, complete mineralization would result in the conversion of the organic carbon in this compound to carbon dioxide and water under aerobic conditions.

Table 1: Postulated Biodegradation Intermediates of this compound

| Compound Name | Chemical Structure | Role in Pathway |

| This compound | C₁₅H₁₄O₄ | Parent Compound |

| bis(4-hydroxyphenyl)acetic acid | C₁₄H₁₂O₄ | Initial hydrolysis product |

| Methanol | CH₄O | Initial hydrolysis product |

| 4-hydroxybenzoic acid | C₇H₆O₃ | Key intermediate |

| Homoprotocatechuic acid | C₈H₈O₄ | Intermediate in the degradation of the phenylacetate (B1230308) moiety |

Note: The biodegradation pathway and intermediates are proposed based on the degradation of structurally similar compounds and require experimental verification for this compound.

Kinetics of Biodegradation Processes

Environmental Monitoring and Advanced Analytical Methods for Detection

The detection of trace levels of this compound in environmental matrices is essential for understanding its prevalence and fate. This requires sophisticated sample preparation and analytical techniques due to the complexity of environmental samples and the typically low concentrations of the analyte.

Sample Preparation Techniques for Environmental Matrices (e.g., Extraction, Clean-up)

Effective sample preparation is crucial to isolate this compound from complex environmental matrices like water, soil, and sediment, and to remove interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of bisphenolic compounds from aqueous samples. sigmaaldrich.comnih.gov Various sorbent materials can be employed, with reversed-phase materials like C18 or polymeric sorbents being common choices. The selection of the sorbent and elution solvents is critical for achieving high recovery rates. For instance, Supelclean™ ENVI™-18 SPE tubes have been successfully used for the extraction of BPA from drinking water. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) is another common method, particularly for samples with higher concentrations or for initial screening purposes. nih.gov However, it often requires larger volumes of organic solvents, which can be a drawback. A micro liquid-liquid extraction method using dichloromethane (B109758) has been developed for the determination of BPA in water, demonstrating the potential for miniaturization to reduce solvent consumption. nih.gov

Ultrasound-Assisted Extraction (UAE) is frequently employed for solid matrices such as sediment and biota. nih.gov This technique uses ultrasonic waves to enhance the extraction efficiency of the target analyte into a solvent.

Clean-up steps are often necessary after the initial extraction to remove co-extracted matrix components that could interfere with the final analysis. These can include techniques like solid-phase extraction clean-up or the use of primary and secondary amine (PSA) sorbents to remove humic acids and other polar interferences. nih.gov

Table 2: Common Sample Preparation Techniques for Bisphenolic Compounds

| Technique | Matrix | Description | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. sigmaaldrich.comnih.gov | High pre-concentration factor, low solvent consumption, high selectivity. | Can be affected by matrix interferences. |

| Liquid-Liquid Extraction (LLE) | Water | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. nih.gov | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming. |

| Ultrasound-Assisted Extraction (UAE) | Sediment, Biota | Ultrasonic waves are used to improve the extraction of the analyte from a solid matrix into a solvent. nih.gov | Faster than traditional methods, improved extraction efficiency. | May require a subsequent clean-up step. |

Advanced Analytical Techniques for Trace-Level Analysis in Environmental Samples

Once extracted and cleaned up, the determination of this compound at trace levels requires highly sensitive and selective analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary technique for the analysis of bisphenolic compounds. researchgate.netnih.gov

HPLC with Ultraviolet (UV) Detection: A common and robust method, but may lack the sensitivity and selectivity for very low environmental concentrations. researchgate.net

HPLC with Fluorescence Detection (FLD): Offers higher sensitivity and selectivity for fluorescent compounds. While this compound itself is not strongly fluorescent, derivatization could be employed to enhance its detection.

HPLC coupled to Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the unambiguous identification and quantification of trace organic contaminants. nih.govresearchgate.net It provides excellent sensitivity, selectivity, and structural information, making it the method of choice for complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability. nih.gov GC-MS offers high resolution and sensitivity.

Table 3: Advanced Analytical Techniques for the Determination of Bisphenolic Compounds

| Technique | Principle | Advantages | Considerations |

| HPLC-UV | Separation by liquid chromatography followed by detection based on UV absorbance. researchgate.net | Robust, widely available. | Limited sensitivity and selectivity for trace analysis. |

| HPLC-FLD | Separation by liquid chromatography followed by detection of fluorescence. | High sensitivity and selectivity for fluorescent compounds. | May require derivatization for non-fluorescent analytes. |

| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometric detection for identification and quantification. nih.govresearchgate.net | Very high sensitivity and selectivity, structural confirmation. | Higher instrument cost and complexity. |

| GC-MS | Separation by gas chromatography coupled with mass spectrometric detection. nih.gov | High resolution and sensitivity. | Requires derivatization for non-volatile compounds. |

Q & A

Q. How do structural modifications at the hydroxyl groups of this compound influence its pharmacokinetic properties?

- Methodological Answer : Acetylation of phenolic hydroxyls (e.g., methyl 2-[5-(4-acetoxyphenyl)-benzofuran-2-yl]-acetate) enhances blood-brain barrier penetration. Conversely, sulfation reduces plasma half-life due to rapid renal clearance. Pharmacokinetic parameters (t, C) are assessed via LC-MS/MS after intravenous administration in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.